molecular formula C11H9ClO5 B3024709 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone CAS No. 42190-28-3

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone

Cat. No.: B3024709
CAS No.: 42190-28-3
M. Wt: 256.64 g/mol
InChI Key: CTJVVFCVKQHUJA-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone is a useful research compound. Its molecular formula is C11H9ClO5 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity Assessment

Chlorohydroxyfuranones (CHFs), including compounds related to 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, have been identified as mutagenic disinfection by-products in chlorine-treated drinking water. Studies have assessed the genotoxicity of CHFs using in vitro assays such as the microscale micronucleus assay on L5178Y mouse lymphoma cells and the unscheduled DNA synthesis assay on a hepatocyte primary culture from Fisher F344 rats. These studies have shown that CHFs exhibit genotoxic effects, indicating the need for further research into their mechanisms of action and potential health impacts (Le Curieux et al., 1999).

Formation and Chemical Behavior

Research has also focused on the formation of CHFs through the chlorination of phenolic compounds, particularly those related to aromatic units found in aquatic humus. The pH level during chlorination has been shown to affect the yield of CHFs, with lower pH levels resulting in higher yields. Understanding the chemical behavior of these compounds, including their stability and reactivity, is crucial for assessing their presence and potential effects in treated water supplies (Långvik et al., 1991).

Interaction with Biological Molecules

The interaction of CHFs with biological molecules has been another area of interest. Studies have investigated how CHFs, such as 3-chloro-4-methyl-5-hydroxy-2(5h)-furanone, react with nucleosides like adenosine, guanosine, and cytidine. These interactions have led to the identification of specific adducts formed between CHFs and nucleosides, which could contribute to the understanding of their genotoxic mechanisms and potential health risks (Munter et al., 1996).

Role in Flavor and Aroma

Beyond their occurrence as disinfection by-products, furanones, including those structurally related to this compound, play a significant role in the flavor and aroma of various foods. These compounds are formed through Maillard reactions during cooking and are also produced by yeasts during fermentation processes. Their presence in foods like soy sauce, beer, and certain fruits contributes to their distinctive flavors and aromas. This dual role underscores the importance of understanding the formation, function, and potential health effects of furanones in both environmental and food science contexts (Slaughter, 2007).

Properties

IUPAC Name

3-chloro-2-hydroxy-4-(4-methoxyphenoxy)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-15-6-2-4-7(5-3-6)16-9-8(12)10(13)17-11(9)14/h2-5,10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJVVFCVKQHUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(OC2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376915
Record name 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42190-28-3
Record name 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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